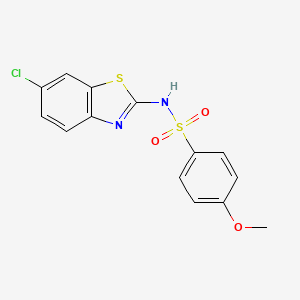

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide often involves cyclization reactions and the use of chlorinating reagents. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid leads to the formation of related 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008). Additionally, N-chloro-N-methoxybenzenesulfonamide has been identified as a reactive chlorinating agent for various substrates, highlighting the versatility of chloro and methoxy substituted benzenesulfonamides in synthesis processes (Pu et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has been extensively studied, revealing intricate details about their configuration. For example, spectroscopic and crystallographic analyses provide insights into the molecular arrangement and the presence of key functional groups, contributing to a deeper understanding of their chemical behavior (Yıldız et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. For example, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea under specific conditions leads to the formation of thiazole derivatives, showcasing the chemical versatility and reactivity of these sulfonamides (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure of related compounds, determined through X-ray diffraction studies, reveals details about molecular geometry, intermolecular interactions, and packing in the solid state, providing valuable information for the development of new materials and compounds (Yang et al., 2005).

科学的研究の応用

Anticancer Activities

Research has demonstrated the potential of sulfonamide derivatives in cancer therapy. A study highlighted the synthesis and characterization of quinazoline derivatives, seeking molecules with diuretic and antihypertensive properties, which also showed significant anticancer activity. This implies a broader scope of therapeutic applications for sulfonamide derivatives in targeting various cancer cell lines (Mujeeb Ur Rahman et al., 2014). Furthermore, novel aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, showcasing the high anticancer potential of these compounds (Chia-Ying Tsai et al., 2016).

Antimicrobial Studies

Sulfonamide derivatives have also been studied for their antimicrobial properties. Novel pyridine derivatives, including 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles, demonstrated considerable antibacterial activity, highlighting the potential of these compounds in addressing resistant bacterial infections (N. B. Patel & S. N. Agravat, 2009). Additionally, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibited promising activity against various anaerobic Gram-positive bacterial strains, suggesting their potential use as antibacterial agents (J. Sławiński et al., 2013).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, sulfonamide derivatives have been utilized for their unique properties. For instance, the synthesis and characterization of Ru(III) complexes with azo dye ligands derived from sulfonamides demonstrated their potential in DNA binding and catalytic activities, showcasing the versatile applications of sulfonamide derivatives in chemistry (A. El-Sonbati et al., 2015).

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-20-10-3-5-11(6-4-10)22(18,19)17-14-16-12-7-2-9(15)8-13(12)21-14/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEBWSRUXQEXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethyl-1-piperazinyl)carbonyl]-2-(5-methyl-2-thienyl)quinoline](/img/structure/B4616948.png)

![1-methyl-3-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4616955.png)

![2,5-dichloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4616980.png)

![N-(3-chloro-2-methylphenyl)-2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4616986.png)

![ethyl 4-[2-(2-chlorophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4617006.png)

![3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4617012.png)

![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4617013.png)

![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4617020.png)

![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4617024.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4617037.png)

![1-({1-[(3-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B4617046.png)

![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)